2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride
Overview
Description
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C12H14Cl3NO3 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structures and Hydrogen Bonding
Research has explored the crystal structures and hydrogen bonding characteristics of morpholinium salts of phenoxyacetic acid analogs, including compounds related to 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride. These studies contribute to understanding the molecular configurations and interactions crucial for the development of pharmaceuticals and materials science applications (Smith & Lynch, 2015).
Synthesis and Biological Activity
The synthesis of novel compounds incorporating the morpholine moiety and their evaluation for anti-inflammatory and analgesic activities have been investigated. These studies highlight the potential therapeutic applications of such compounds, demonstrating the analgesic effect in models of visceral pain and anti-inflammatory effects in carrageenan-induced inflammation models (Drapak et al., 2022).
Antimicrobial Activities
Compounds derived from similar structures have been synthesized and assessed for their antimicrobial activities. These investigations offer insights into the potential of these compounds to act as new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Patel & Shaikh, 2011).
Medicinal Chemistry Applications
Further research has been conducted on the design and synthesis of derivatives with potential cyclooxygenase-2 (COX-2) inhibitory activities. These studies explore the pharmaceutical applications of such compounds, suggesting their utility in developing new anti-inflammatory drugs with reduced side effects (Shi et al., 2012).
Anticonvulsant Activity
Investigations into the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, which share structural similarities with this compound, provide valuable information on their potential use in treating convulsive disorders. Such research highlights the importance of these compounds in developing new treatments for epilepsy and other seizure-related conditions (El Kayal et al., 2019).
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3.ClH/c13-8-1-2-9(10(14)7-8)11(12(16)17)15-3-5-18-6-4-15;/h1-2,7,11H,3-6H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAWZWZAPAIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-67-9 | |
Record name | 2-(2,4-dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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